Boc-d-homoserine

Description

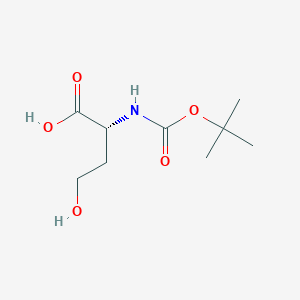

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEMWPDUXBZKJN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517079 | |

| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67198-87-2, 745011-75-0 | |

| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-d-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Boc-D-homoserine from D-aspartic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of Boc-D-homoserine, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available D-aspartic acid. The synthesis involves a three-step sequence: N-terminal protection of D-aspartic acid, formation of a cyclic anhydride to differentiate the two carboxylic acid functionalities, and subsequent regioselective reduction to afford the desired product. This guide details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the chemical transformations and experimental workflow.

Synthetic Strategy Overview

The conversion of D-aspartic acid to this compound requires the selective reduction of the side-chain (β-carboxylic acid) carboxyl group to a primary alcohol. To achieve this selectivity, a protection and activation strategy is employed. The amino group is first protected with the tert-butyloxycarbonyl (Boc) group. Subsequently, the two carboxylic acid groups are converted into a cyclic anhydride. This intermediate allows for the regioselective reduction of the β-carbonyl group.

Experimental Protocols

Step 1: Synthesis of N-Boc-D-aspartic acid

This procedure outlines the protection of the amino group of D-aspartic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Methodology:

-

To a stirred solution of D-aspartic acid (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water or an aqueous solution of potassium bicarbonate, add di-tert-butyl dicarbonate (1.1-1.5 eq.).

-

Maintain the reaction mixture at a controlled temperature, typically between 0 °C and room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of approximately 3 using a suitable acid (e.g., 0.001 M HCl).

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-D-aspartic acid.

| Parameter | Value | Reference |

| Starting Material | D-Aspartic Acid | Commercially Available |

| Reagents | Di-tert-butyl dicarbonate, Potassium Bicarbonate, Hydrochloric Acid | Commercially Available |

| Solvent | Dioxane/Water or Aqueous K₂CO₃, Dichloromethane | Commercially Available |

| Reaction Time | 2-4 hours | [1] |

| Yield | ~94% | [1] |

Step 2: Synthesis of N-Boc-D-aspartic Anhydride

This step involves the cyclization of N-Boc-D-aspartic acid to form the corresponding cyclic anhydride, which activates the β-carboxylic acid for selective reduction.

Methodology:

-

Suspend N-Boc-D-aspartic acid (1.0 eq.) in acetic anhydride (2.0-2.2 eq.).

-

Heat the mixture to a moderate temperature (e.g., 35-50 °C) with stirring.

-

Maintain the temperature and continue stirring for several hours (e.g., 48-60 hours) until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to induce crystallization of the product.

-

Filter the solid product and wash with a cold solvent like ether.

-

Dry the product under vacuum to obtain N-Boc-D-aspartic anhydride.

| Parameter | Value | Reference |

| Starting Material | N-Boc-D-aspartic acid | Prepared in Step 1 |

| Reagents | Acetic Anhydride | Commercially Available |

| Reaction Temperature | 35-50 °C | [2][3] |

| Reaction Time | 48-60 hours | [2] |

| Yield | High (specific yield not reported for Boc-derivative, but analogous reactions have high yields) |

Step 3: Synthesis of this compound

This final step is the regioselective reduction of the anhydride to yield the target molecule, this compound.

Methodology:

-

Dissolve N-Boc-D-aspartic anhydride (1.0 eq.) in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.0-2.0 eq.), portion-wise while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at 0 °C and then warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with water or a dilute acid.

-

Adjust the pH to acidic (e.g., pH 3-4) and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

| Parameter | Value | Reference |

| Starting Material | N-Boc-D-aspartic Anhydride | Prepared in Step 2 |

| Reagents | Sodium Borohydride | Commercially Available |

| Solvent | Tetrahydrofuran (THF) | Commercially Available |

| Reaction Temperature | 0 °C to Room Temperature | Inferred from similar reductions |

| Yield | Moderate to high (specific yield not detailed in a single source) | Inferred from similar reductions |

Visualizations

Synthetic Pathway

Caption: Synthetic route from D-aspartic acid to this compound.

Experimental Workflow

References

- 1. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]

- 2. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]

- 3. US4945172A - Preparation of N-formyl-L-aspartic anhydride - Google Patents [patents.google.com]

Enantioselective Synthesis of Boc-D-homoserine: An In-depth Technical Guide

Introduction

Boc-D-homoserine, a valuable chiral building block in the synthesis of pharmaceuticals and peptidomimetics, is a non-proteinogenic amino acid derivative. Its enantiomerically pure form is crucial for the development of stereochemically defined drug candidates, influencing their pharmacological activity and reducing potential side effects. This technical guide provides a comprehensive overview of various enantioselective methods for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The guide details experimental protocols for key synthetic routes, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic pathways.

Chemical Synthesis Approaches

Several strategies have been developed for the enantioselective synthesis of this compound, primarily utilizing the chiral pool of readily available D-amino acids such as D-methionine, D-aspartic acid, and D-serine.

Synthesis from D-Methionine

A common approach involves the conversion of D-methionine to D-homoserine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Reaction Pathway:

Figure 1: Synthesis of this compound from D-Methionine.

Experimental Protocol:

-

Step 1: Synthesis of D-Homoserine Lactone from D-Methionine. [1]

-

D-Methionine is reacted with a stoichiometric amount of bromoacetic acid.

-

The reaction is carried out in a 20% acetic acid solution of water and isopropanol (1:1) at reflux temperature.

-

The resulting homoserine hydrobromide is then cyclized to D-homoserine lactone by treatment with 4 M HCl in dioxane.

-

-

Step 2: Boc Protection of D-Homoserine.

-

The D-homoserine lactone is hydrolyzed to D-homoserine.

-

The amino group of D-homoserine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., sodium bicarbonate, triethylamine) in a solvent such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

The reaction mixture is typically stirred at room temperature until completion.

-

The this compound is then isolated and purified, often by column chromatography.

-

Quantitative Data:

| Starting Material | Intermediate | Product | Overall Yield | Enantiomeric Excess (e.e.) | Reference |

| D-Methionine | D-Homoserine Lactone | This compound | >75% (for lactone formation) | High (retention of stereochemistry) | [1] |

Synthesis from D-Aspartic Acid

This strategy involves the selective reduction of the β-carboxylic acid group of a suitably protected D-aspartic acid derivative.

Reaction Pathway:

Figure 2: Synthesis of this compound from D-Aspartic Acid.

Experimental Protocol:

-

Step 1: Preparation of N-Boc-D-Aspartic Anhydride.

-

D-aspartic acid is first protected with a Boc group using Boc₂O and a base.

-

The resulting N-Boc-D-aspartic acid is then treated with a dehydrating agent, such as acetic anhydride or dicyclohexylcarbodiimide (DCC), to form the corresponding cyclic anhydride. Care must be taken to avoid racemization during this step.

-

-

Step 2: Regioselective Reduction of N-Boc-D-Aspartic Anhydride.

-

The N-Boc-D-aspartic anhydride is dissolved in a suitable solvent, such as THF or dimethoxyethane (DME).

-

A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (often 0 °C to room temperature). The regioselectivity of the reduction is crucial to obtain the desired β-hydroxy acid.

-

The reaction is quenched, and the product is worked up and purified to yield this compound.

-

Quantitative Data:

| Starting Material | Intermediate | Product | Overall Yield | Enantiomeric Excess (e.e.) |

| D-Aspartic Acid | N-Boc-D-Aspartic Anhydride | This compound | Moderate to Good | >99% |

Synthesis from D-Serine via Mitsunobu Reaction

This approach utilizes the hydroxyl group of D-serine as a handle for carbon-carbon bond formation, effectively homologating it to homoserine.

Reaction Pathway:

Figure 3: Conceptual pathway for this compound synthesis from D-Serine via Mitsunobu reaction.

Experimental Protocol:

-

Step 1: Protection of D-Serine.

-

The amino group of D-serine is first protected with a Boc group.

-

-

Step 2: Mitsunobu Reaction. [2][3][4]

-

N-Boc-D-serine is subjected to a Mitsunobu reaction with a suitable C1 nucleophile. The reaction typically involves the use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

The choice of nucleophile and reaction conditions is critical to achieve the desired homologation.

-

Quantitative Data:

| Starting Material | Reaction Type | Product | Overall Yield | Enantiomeric Excess (e.e.) | Reference |

| Boc-D-Serine | Mitsunobu Reaction | This compound | Varies | High (inversion of configuration) |

Chemoenzymatic Synthesis

Enzymatic methods offer high enantioselectivity and mild reaction conditions, making them an attractive alternative to purely chemical syntheses.

Transaminase-Catalyzed Asymmetric Synthesis

ω-Transaminases can be employed for the asymmetric amination of a suitable keto-acid precursor to yield D-homoserine, which is then Boc-protected.

Reaction Pathway:

Figure 4: Chemoenzymatic synthesis of this compound.

Experimental Protocol:

-

Step 1: Asymmetric Amination.

-

The keto-acid precursor, 4-hydroxy-2-oxobutanoic acid, is incubated with a D-selective ω-transaminase.

-

An amine donor, such as D-alanine or isopropylamine, is required for the transamination reaction.

-

The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature.

-

-

Step 2: Boc Protection.

-

Following the enzymatic reaction, the resulting D-homoserine is protected with a Boc group as described in the previous sections.

-

Quantitative Data:

| Substrate | Enzyme | Product | Conversion | Enantiomeric Excess (e.e.) | Reference |

| 4-Hydroxy-2-oxobutanoic acid | ω-Transaminase | D-Homoserine | High | >99% |

Conclusion

The enantioselective synthesis of this compound can be achieved through various efficient routes, each with its own advantages and considerations. The choice of a particular method may depend on factors such as the availability of starting materials, scalability, and the desired level of enantiopurity. The chemical syntheses from D-methionine, D-aspartic acid, and D-serine offer well-established pathways, while chemoenzymatic methods provide a highly selective and environmentally benign alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to Boc-D-homoserine: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-homoserine ((2R)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid) is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the hydroxyl group on the side chain allows for selective chemical modifications, making it a versatile precursor for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key applications of this compound, supplemented with detailed experimental protocols and data presentation.

Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid D-homoserine. The key structural features include a carboxylic acid, a Boc-protected amine at the alpha-carbon, and a primary alcohol at the terminus of the side chain. The "D" designation signifies the stereochemistry at the alpha-carbon, which is in the (R) configuration according to the Cahn-Ingold-Prelog priority rules.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid | [1] |

| CAS Number | 745011-75-0 | [2][3] |

| Molecular Formula | C₉H₁₇NO₅ | [1] |

| Molecular Weight | 219.24 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (200 mg/mL with sonication) | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Stereochemistry

The stereochemistry of this compound is crucial for its application in the synthesis of stereospecific molecules. The chiral center at the α-carbon is in the D-configuration, which dictates the three-dimensional arrangement of the substituents. This specific stereoisomer is often utilized to introduce a defined stereocenter in a target molecule, which is of paramount importance in drug development as different enantiomers can exhibit vastly different biological activities.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of D-homoserine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

D-homoserine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane or other suitable solvent

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve D-homoserine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and cool the mixture in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled mixture while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield this compound as a solid.

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.

Caption: General workflow for Boc-SPPS.

Protocol for a manual Boc-SPPS coupling cycle:

-

Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

-

Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Washes: Wash the resin with DCM, isopropanol, and then DCM again.

-

Neutralization: Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Washes: Wash the resin with DCM.

-

Coupling:

-

Pre-activate this compound (3-4 equivalents) with a coupling reagent such as HBTU/HOBt or DIC/HOBt in N,N-dimethylformamide (DMF) or DCM/DMF for 10-20 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

-

Washes: Wash the resin with DMF and DCM.

-

Repeat the cycle for the next amino acid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a multiplet for the α-proton, multiplets for the β- and γ-protons of the homoserine side chain, a singlet for the tert-butyl protons of the Boc group, and a broad singlet for the amine proton. The hydroxyl proton may be observable depending on the solvent.

-

¹³C NMR: Expected signals include carbons of the carbonyl group, the α-carbon, the β- and γ-carbons of the side chain, and the carbons of the Boc protecting group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in this compound. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid and alcohol, the N-H stretch of the carbamate, the C=O stretch of the carboxylic acid and carbamate, and C-O stretches. While FTIR can distinguish between racemic and enantiopure forms of amino acids in the solid state due to differences in crystal packing, it cannot distinguish between the D- and L-enantiomers in solution.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis, which would typically show the [M+H]⁺ or [M+Na]⁺ ions.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the orthogonal protecting groups and the presence of a modifiable hydroxyl group.

Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of peptides. The incorporation of non-proteinogenic amino acids like homoserine can lead to peptides with enhanced properties such as:

-

Increased proteolytic stability: The unnatural amino acid can hinder recognition by proteases.

-

Modified conformation: The longer side chain compared to serine can influence the peptide's secondary structure.

-

Introduction of a reactive handle: The hydroxyl group can be further functionalized post-synthesis.

Synthesis of Homoserine Lactones

The side chain of this compound can be cyclized to form a lactone. N-acyl-homoserine lactones are important signaling molecules in bacterial quorum sensing. Synthetic analogues are crucial tools for studying and modulating this communication system, with potential applications in developing novel antibacterial agents that disrupt bacterial virulence without exerting selective pressure for resistance.

Caption: Role in drug development.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the development of novel peptides and other biologically active molecules. Its well-defined stereochemistry and the presence of orthogonal protecting groups allow for its strategic incorporation into complex targets. The detailed protocols and data presented in this guide are intended to assist researchers in the effective utilization of this important synthetic intermediate.

References

Physical and chemical properties of Boc-d-homoserine

An In-depth Technical Guide to the Core Physical and Chemical Properties of Boc-d-homoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-D-homoserine (this compound) is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry and drug discovery. As a derivative of homoserine, an unnatural amino acid, its chirality and functional groups make it a valuable component in the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions, a cornerstone of modern peptide synthesis strategies.[] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its use, and logical workflows for its analysis.

Physical and Chemical Properties

This compound is typically supplied as a white to off-white crystalline powder or solid.[2][3] Its stability is a key consideration for storage and handling; it should be stored in a cool, dark, and dry environment, often at temperatures of -20°C for long-term preservation.[2][4] The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which necessitates storage under an inert gas atmosphere.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₁₇NO₅ | |

| Molecular Weight | 219.24 g/mol | |

| CAS Number | 745011-75-0 | |

| Appearance | White to off-white solid/powder | |

| Melting Point | ~124 °C | |

| Solubility | DMSO: 200 mg/mL (912.24 mM); requires sonication | |

| Optical Rotation | [α]²⁰/D: +30.0 to +36.0° (c=1 in methanol) | |

| Purity (Typical) | >95.0% (HPLC) | |

| Topological Polar Surface Area | 95.9 Ų | |

| Storage Temperature | Powder: -20°C (3 years); Solution: -80°C (6 months), -20°C (1 month) |

Experimental Protocols

Detailed methodologies are essential for the effective use and analysis of this compound in a research setting. The following sections provide representative protocols.

Protocol 1: Boc Protection of D-Homoserine (Synthesis)

This protocol describes a general method for the synthesis of this compound from D-homoserine using di-tert-butyl dicarbonate ((Boc)₂O), a common reagent for introducing the Boc protecting group.

Materials:

-

D-Homoserine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1N Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

5% Citric Acid Solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Methodology:

-

Dissolve D-homoserine in a 1N NaOH solution in a flask and cool the mixture in an ice bath with stirring.

-

Separately, dissolve di-tert-butyl dicarbonate in dioxane.

-

Add the (Boc)₂O solution dropwise to the cold, stirring D-homoserine solution.

-

Allow the two-phase mixture to stir at low temperature (e.g., 5°C) for 30 minutes, then warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, add water and ethyl acetate to the mixture and transfer to a separatory funnel.

-

Separate the aqueous layer and wash it with ethyl acetate to remove unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding a 5% citric acid solution.

-

Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Purity and Identity Analysis by HPLC and LC-MS

This protocol outlines a general approach for verifying the purity and identity of a this compound sample using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Materials:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector

-

Mass spectrometer (e.g., ESI-QTOF)

Methodology:

-

Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile or DMSO, at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 210-220 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ (expected ~220.12) and other potential adducts (e.g., [M+Na]⁺).

-

-

Data Analysis:

-

Purity: Determine the purity of the sample by integrating the area of the main peak in the HPLC chromatogram and expressing it as a percentage of the total peak area.

-

Identity: Confirm the identity of the compound by matching the retention time with a known standard and verifying that the measured m/z in the mass spectrum corresponds to the calculated exact mass of this compound.

-

Visualizations: Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

References

A Technical Guide to the Solubility of Boc-D-Homoserine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-D-homoserine (Boc-D-homoserine) is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel pharmaceuticals. Its protected amine and reactive hydroxyl group make it a versatile intermediate for the introduction of the homoserine moiety into complex molecules. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction media, for purification processes, and for the preparation of stock solutions in high-throughput screening and drug discovery workflows.

This technical guide provides a summary of the currently available quantitative data on the solubility of this compound in organic solvents. Recognizing the gaps in publicly available data, this document also furnishes a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications. Furthermore, this guide illustrates the utility of this compound through workflow diagrams for its application in chemical synthesis.

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound can be influenced by factors such as temperature, the crystalline form of the solid, and the presence of impurities. The following table summarizes the available quantitative solubility data. It is important to note that for many common organic solvents, specific solubility data for this compound has not been extensively published. Researchers are encouraged to use the experimental protocol provided in this guide to populate this table for their solvents of interest.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 | 0.912 | Not Specified | Requires ultrasonication to achieve dissolution[1]. Hygroscopic DMSO can significantly impact solubility; freshly opened solvent is recommended. |

| Methanol | Not Determined | - | - | - | - |

| Ethanol | Not Determined | - | - | - | - |

| N,N-Dimethylformamide (DMF) | Not Determined | - | - | - | - |

| Acetonitrile | Not Determined | - | - | - | - |

| Ethyl Acetate | Not Determined | - | - | - | - |

Note on Enantiomeric Form: While the focus of this guide is this compound, some manufacturer data reports the solubility of the L-enantiomer, Boc-L-homoserine, to be 50 mg/mL in DMSO, also requiring ultrasonication[1].

Experimental Protocols

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC) or gravimetric analysis.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Purpose:

To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

2. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, DMF, acetonitrile, ethyl acetate) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatic orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV) or a vacuum oven for gravimetric analysis

3. Procedure:

3.1. Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Add a precise volume of the test solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.

3.2. Sample Clarification:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

3.3. Preparation of Samples for Analysis:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

For HPLC analysis, dilute the filtered supernatant with a known volume of a suitable solvent to a concentration within the linear range of the HPLC calibration curve. For gravimetric analysis, transfer a known volume of the filtered supernatant to a pre-weighed container.

3.4. Quantification of Dissolved Solute:

3.4.1. HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.

3.4.2. Gravimetric Analysis:

-

Accurately weigh the container with the filtered solution.

-

Evaporate the solvent from the filtrate under reduced pressure or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The solubility is calculated by dividing the mass of the residue by the volume of the supernatant taken.

Mandatory Visualization

The following diagrams illustrate key workflows involving Boc-protected amino acids, such as this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Synthesis of bioactive molecules using this compound as a precursor.

Caption: The repetitive cycle of operations in Boc solid-phase peptide synthesis.

References

Spectroscopic Characterization of Boc-D-Homoserine: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for N-tert-butoxycarbonyl-D-homoserine (Boc-D-homoserine), a key building block in peptide synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound.

Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid D-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the solubility of the amino acid in organic solvents and prevents unwanted side reactions during peptide synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR of this compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~5.0-5.5 | d | NH (Amide) |

| ~4.1-4.3 | m | H-2 (α-proton) |

| ~3.6-3.8 | m | H-4 (γ-protons) |

| ~1.8-2.1 | m | H-3 (β-protons) |

| 1.45 | s | C(CH₃)₃ (Boc group) |

d: doublet, m: multiplet, s: singlet

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~173-176 | C=O (Carboxylic acid) |

| ~155-157 | C=O (Boc group) |

| ~80 | C (CH₃)₃ (Boc group) |

| ~58-60 | C-4 (γ-carbon) |

| ~53-55 | C-2 (α-carbon) |

| ~33-36 | C-3 (β-carbon) |

| 28.3 | C(C H₃)₃ (Boc group) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| 2980-2850 | Medium-Strong | C-H stretch (Alkyl) |

| ~1740 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc group, amide I) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1160 | Strong | C-O stretch (Boc group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are recommended to observe the molecular ion.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 220.1180 | [M+H]⁺ | Protonated molecular ion. |

| 242.0999 | [M+Na]⁺ | Sodium adduct. |

| 218.0923 | [M-H]⁻ | Deprotonated molecular ion. |

| 164.0655 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 120.0655 | [M+H - Boc]⁺ | Loss of the Boc group. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2] Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). Gently swirl or vortex the vial to ensure complete dissolution.[2] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: Acquire the NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).

-

Data Processing: The raw Free Induction Decay (FID) signal is processed to obtain the final NMR spectrum. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., the residual solvent peak or an internal standard like TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of formic acid for positive ion mode ESI.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in the desired mass range. For fragmentation studies (MS/MS), the molecular ion of interest is selected and subjected to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Thermal Stability of Boc-d-homoserine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of N-tert-butoxycarbonyl-D-homoserine (Boc-d-homoserine), a key building block in peptide synthesis and drug development. Understanding the thermal properties of this compound is critical for its proper handling, storage, and application in synthetic methodologies, particularly those involving elevated temperatures.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid D-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is favored in peptide synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. The presence of a hydroxyl group in its side chain offers a site for further functionalization, making it a versatile precursor in the synthesis of complex peptides and pharmaceutical intermediates.

Thermal Stability Profile

The thermal stability of Boc-protected amino acids is a crucial parameter, as premature deprotection or decomposition can lead to impurities and reduced yields in synthetic processes. The thermal liability of the Boc group is well-documented, with thermal deprotection being a known method, often requiring temperatures of 150 °C or higher.

The melting point of a compound provides an initial indication of its thermal stability. For (tert-Butoxycarbonyl)-D-homoserine, a melting point of 124 °C has been reported. It is important to note that for many Boc-protected amino acids, decomposition can occur at or near the melting point. For instance, the structurally similar Boc-L-serine has a reported melting point of 91 °C with decomposition. This suggests that this compound may also begin to decompose around its melting temperature.

| Compound | Melting Point (°C) | Notes |

| This compound | 124 | |

| Boc-L-serine | 91 | Decomposes |

| Boc-L-threonine | 80-82 | |

| N-Boc-trans-4-Hydroxy-L-proline methyl ester | 92-96 |

Table 1: Melting points of this compound and structurally similar Boc-protected hydroxy amino acids.

The data suggests that the presence of the hydroxyl group and the overall structure influence the melting point and likely the onset of thermal decomposition.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, the following experimental methodologies are recommended.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound upon heating.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a final temperature of 300 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset of decomposition, typically defined as the temperature at which a significant mass loss begins. The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect other thermal events like glass transitions or decomposition.

Objective: To determine the melting point and enthalpy of fusion of this compound and to observe any exothermic or endothermic events associated with decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHm) is calculated by integrating the area of the melting peak.

-

Any exothermic peaks following the melting endotherm may indicate decomposition.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Conclusion and Recommendations

The available data indicates that this compound has a melting point of 124 °C. Based on the behavior of similar Boc-protected hydroxy amino acids, it is prudent to assume that thermal decomposition may commence at or near this temperature. For applications requiring heating, it is strongly recommended that researchers conduct specific TGA and DSC analyses as outlined in this guide to establish a precise thermal stability profile. This will ensure the integrity of the compound and the reliability of the synthetic outcomes. When designing synthetic routes, prolonged exposure to temperatures approaching 100 °C should be approached with caution, and reaction conditions should be optimized to minimize thermal stress on the Boc protecting group.

A Technical Guide to High-Purity Boc-D-Homoserine for Researchers and Drug Development Professionals

Introduction:

N-tert-butyloxycarbonyl-D-homoserine (Boc-D-homoserine) is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of complex peptides and peptidomimetics. Its unique structural properties make it a valuable tool for researchers and scientists in the field of drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures stability during peptide synthesis, while the homoserine side chain offers opportunities for further functionalization, making it an ideal starting material for creating novel therapeutic agents, including enzyme inhibitors. This technical guide provides an in-depth overview of commercially available high-purity this compound, its quality control, applications in peptide synthesis, and its relevance in targeting metabolic pathways.

Commercial Suppliers and Purity Specifications

The selection of a reliable supplier providing high-purity this compound is paramount for the success of research and development projects. High purity ensures the integrity of the final product and minimizes the risk of side reactions and impurities in synthesized peptides. Several commercial suppliers offer this compound and its derivatives with purity levels typically exceeding 98%, as determined by High-Performance Liquid Chromatography (HPLC).

| Supplier | Product Name | CAS Number | Purity | Analytical Method |

| AdooQ Bioscience | This compound | 745011-75-0 | >99% | HPLC |

| Chem-Impex | Boc-O-benzyl-D-homoserine | 150009-60-2 | ≥ 99% | HPLC |

| MedchemExpress | This compound | 745011-75-0 | 98.0% | Not specified |

| Tokyo Chemical Industry | (tert-Butoxycarbonyl)-D-homoserine | 745011-75-0 | >95.0% | HPLC |

| Fisher Scientific (Chemscene) | This compound | 745011-75-0 | 98% | Not specified |

| CP Lab Safety | Boc-D-beta-Homoserine | Not specified | 95% | Not specified |

| BLD Pharm | Boc-D-beta-Homoserine | 749208-35-3 | Not specified | Not specified |

| GlpBio | This compound | 745011-75-0 | Not specified | Not specified |

Experimental Protocols

Quality Control: HPLC Purity Analysis of this compound

Ensuring the purity of this compound is a critical first step. A general reversed-phase HPLC (RP-HPLC) method can be employed for this purpose.

Objective: To determine the purity of this compound by RP-HPLC.

Materials:

-

This compound sample

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Method:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Dissolve a small amount of this compound in the mobile phase (e.g., 1 mg/mL in a 50:50 mixture of Mobile Phase A and B).

-

-

HPLC Conditions:

-

Column: C18 reversed-phase

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes.

-

-

Analysis:

-

The purity is calculated based on the area percentage of the main peak in the chromatogram.

-

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound can be incorporated into a peptide sequence using standard Boc-SPPS protocols.

Objective: To incorporate this compound into a peptide chain on a solid support.

Materials:

-

Merrifield resin (or other suitable resin)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

Workflow:

Caption: A generalized workflow for Boc solid-phase peptide synthesis (SPPS).

Detailed Steps:

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

-

Coupling: Activate the next Boc-protected amino acid (e.g., this compound) with coupling reagents like HBTU and HOBt in the presence of DIEA, and then add it to the resin. Allow the reaction to proceed for 2-4 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Role in Targeting Metabolic Pathways

Homoserine and its derivatives are key intermediates in the aspartate metabolic pathway, which is essential for the biosynthesis of several amino acids, including methionine, threonine, and isoleucine in bacteria and plants. This pathway presents attractive targets for the development of novel antimicrobial and herbicidal agents. This compound serves as a versatile building block for the synthesis of inhibitors that can target enzymes within this pathway.[1]

Caption: The role of homoserine in the aspartate metabolic pathway and the potential for this compound as a precursor for enzyme inhibitors.

The diagram above illustrates the central role of homoserine in the biosynthesis of essential amino acids. Enzymes such as homoserine dehydrogenase and homoserine kinase are critical control points in this pathway. By using this compound as a starting material, medicinal chemists can design and synthesize potent and selective inhibitors of these enzymes. The Boc protecting group allows for controlled modifications of the homoserine scaffold, leading to the development of novel drug candidates with potential applications as antibiotics or herbicides.

Conclusion

High-purity this compound is an indispensable reagent for modern peptide chemistry and drug discovery. Its commercial availability in high-purity grades, coupled with well-established protocols for its use in solid-phase peptide synthesis, empowers researchers to construct complex and novel peptide-based molecules. Furthermore, its strategic position as a precursor to inhibitors of essential metabolic pathways highlights its significance in the development of new therapeutic agents. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively source, handle, and utilize this compound in their scientific endeavors.

References

The Versatility of Boc-D-homoserine: A Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of pharmaceutical research and development, the demand for novel molecular entities with enhanced therapeutic profiles is ever-present. Chiral building blocks are fundamental to the design and synthesis of these next-generation therapeutics, offering the stereochemical precision required for selective biological activity. Among these, Boc-D-homoserine, a protected form of the non-proteinogenic amino acid D-homoserine, has emerged as a versatile and valuable tool. Its unique structural features, including a primary hydroxyl group on a three-carbon side chain, provide a reactive handle for a variety of chemical modifications, making it an ideal precursor for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and diverse applications as a chiral building block in drug discovery.

Physicochemical Properties of this compound and its Derivatives

A thorough understanding of the physical and chemical properties of this compound and its protected analogues is crucial for their effective use in synthesis. The following tables summarize key quantitative data for these compounds.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₅ | [1] |

| Molecular Weight | 219.24 g/mol | [2][3][4] |

| CAS Number | 745011-75-0 | [2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 124 °C | |

| Specific Rotation [α]D²⁰ | +30.0 to +36.0 deg (c=1, methanol) | |

| Solubility | DMSO: 200 mg/mL (912.24 mM) | |

| Storage Temperature | -20°C |

Table 1: Physicochemical properties of this compound.

| Property | Boc-O-benzyl-D-homoserine | Boc-O-benzyl-D-β-homoserine |

| Molecular Formula | C₁₆H₂₃NO₅ | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.4 g/mol | 309.36 g/mol |

| CAS Number | 150009-60-2 | 718608-08-3 |

| Appearance | White to off-white crystalline powder | White to off-white powder |

| Melting Point | 45-57 °C | N/A |

| Specific Rotation [α]D²⁰ | +15 ± 2º (c=2, in 80% EtOH) | -21 ± 2º (c=1 in MeOH) |

| Purity | ≥ 99% (HPLC) | ≥ 98% (HPLC) |

| Storage Temperature | 0-8 °C | 0-8°C |

Table 2: Physicochemical properties of protected this compound derivatives.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in synthetic chemistry. The following sections provide protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and for the post-synthetic modification of the homoserine side chain.

Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc-SPPS)

Boc-SPPS is a robust method for the synthesis of peptides. The following protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support.

1. Resin Selection and First Amino Acid Attachment:

-

For C-terminal acids: Merrifield or PAM resins are commonly used.

-

For C-terminal amides: BHA or MBHA resins are the standard choices.

-

Attachment (Cesium Salt Method for Merrifield Resin):

-

Swell the chloromethylated resin in dimethylformamide (DMF).

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.

-

Add the Boc-amino acid cesium salt to the swollen resin in DMF.

-

Heat the mixture to 50°C and stir for 12-24 hours.

-

Wash the resin thoroughly with DMF, methanol, and dichloromethane (DCM).

-

Dry the resin under vacuum.

-

2. Deprotection of the N-terminal Boc Group:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

-

Follow with a 15-25 minute treatment with fresh 50% TFA/DCM solution.

-

Wash the resin with DCM (2x) and isopropanol (IPA) (2x) before neutralization.

3. Neutralization:

-

Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2-5 minutes. Repeat this step once.

-

Wash the resin with DCM (3x).

4. Coupling of this compound:

-

Dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU/HOBt (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. If the test is positive, a second coupling may be necessary.

-

Wash the resin with DMF (3x) and DCM (3x).

5. Cleavage and Deprotection:

-

For final cleavage from the resin and removal of side-chain protecting groups in Boc/Bzl chemistry, a strong acid such as anhydrous hydrofluoric acid (HF) is typically required. This step should be performed with appropriate safety precautions in a specialized apparatus.

Post-Synthetic Modification of the D-homoserine Side Chain

The hydroxyl group of the D-homoserine side chain offers a versatile handle for a variety of post-synthetic modifications, enabling the introduction of diverse functionalities into a peptide.

1. Oxidation to Aldehyde:

-

Dissolve the D-homoserine-containing peptide (0.05 mmol) in a solvent mixture of 1.2 mL DCM/tBuOH/H₂O (4:4:1).

-

Add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (1.2 equivalents).

-

Add bis(acetoxy)iodobenzene (BAIB) (2.4 equivalents).

-

Stir the reaction mixture at room temperature for 45 minutes.

-

Quench the reaction by adding a few drops of ethylene glycol.

-

Concentrate the reaction mixture under reduced pressure and purify the crude product by RP-HPLC.

2. Mitsunobu Reaction for Nucleophilic Substitution:

-

Dissolve the D-homoserine-containing peptide in a suitable anhydrous solvent (e.g., THF, DCM).

-

Add the desired nucleophile (e.g., hydrazoic acid, a thiol, or a carboxylic acid) in excess (typically 1.5-3 equivalents).

-

Add triphenylphosphine (PPh₃) (1.5-3 equivalents).

-

Cool the reaction mixture to 0 °C.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-3 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by LC-MS.

-

Concentrate the reaction mixture and purify by RP-HPLC.

3. On-Resin Iodination and Nucleophilic Substitution:

-

Synthesize the peptide on a suitable solid support using standard Fmoc-SPPS, incorporating the D-homoserine residue.

-

Swell the peptide-resin in anhydrous DCM.

-

Add a solution of methyltriphenoxyphosphonium iodide (MTPI) in DCM.

-

Shake the reaction mixture at room temperature for the specified time.

-

Wash the resin thoroughly with DCM.

-

Swell the iodinated peptide-resin in a suitable solvent (e.g., DMF).

-

Add a solution of the desired nucleophile (e.g., a thiol, pyridine derivative, or carboxylic acid) and a suitable base (e.g., DIPEA) in the same solvent.

-

Shake the reaction mixture at room temperature until the reaction is complete.

-

Wash the resin extensively.

-

Cleave the modified peptide from the resin using a standard TFA cocktail and purify by RP-HPLC.

Signaling Pathways and Experimental Workflows

The utility of this compound extends to its role as a precursor in the synthesis of molecules that interact with biological pathways. Furthermore, the experimental procedures involving this building block can be visualized as logical workflows.

Biosynthesis of Homoserine and its Derivatives

Homoserine is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine in bacteria and plants. Understanding this pathway can provide insights for the development of antimicrobial agents or for metabolic engineering applications.

References

- 1. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor | Springer Nature Experiments [experiments.springernature.com]

- 3. Homoserine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

The Biological Significance of D-Homoserine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-homoserine and its derivatives represent a class of molecules with burgeoning biological significance, extending from fundamental roles in microbial communication to potential therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of D-homoserine derivatives, with a particular focus on their involvement in bacterial quorum sensing and as potential enzyme inhibitors. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The chirality of amino acids plays a pivotal role in their biological function. While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized for their diverse and critical roles in physiology and pharmacology. D-homoserine, a non-proteinogenic D-amino acid, and its derivatives are emerging as key players in various biological processes. Their structural similarity to natural metabolites allows them to interact with and modulate biological pathways, offering exciting opportunities for the development of novel therapeutic agents.

This guide delves into the core biological activities of D-homoserine derivatives, with a primary focus on N-acyl-homoserine lactones (AHLs) and their central role in bacterial quorum sensing. Furthermore, the potential for D-homoserine and its analogs to act as enzyme inhibitors will be explored.

N-Acyl-Homoserine Lactones (AHLs) in Bacterial Quorum Sensing

Many species of Gram-negative bacteria utilize a cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, such as virulence factor production and biofilm formation. This process relies on the production and detection of small signaling molecules called autoinducers. One of the most well-characterized families of autoinducers is the N-acyl-homoserine lactones (AHLs), which are derivatives of D-homoserine lactone.

The Las and Rhl Quorum Sensing Systems in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic human pathogen, employs at least two interconnected AHL-based QS systems: the las and rhl systems.

-

The las system: The LasI synthase produces the AHL signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). As the bacterial population density increases, the concentration of 3O-C12-HSL rises. Upon reaching a threshold concentration, 3O-C12-HSL binds to and activates the cytoplasmic receptor and transcriptional regulator, LasR. The LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, to activate the transcription of target genes, including those for virulence factors and the rhl QS system.

-

The rhl system: The rhl system is typically activated by the las system. The RhlI synthase produces N-butyryl-L-homoserine lactone (C4-HSL). C4-HSL binds to its cognate receptor, RhlR, leading to the activation of another set of target genes, many of which are also involved in virulence and biofilm formation.

Quantitative Data on D-Homoserine Derivative Interactions

The efficacy of D-homoserine derivatives in modulating biological systems is underpinned by their specific binding affinities and inhibitory concentrations. The following table summarizes key quantitative data for the interaction of various AHLs with their cognate receptors.

| Derivative | Receptor | Parameter | Value | Organism | Reference |

| N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) | His6-CarR | Apparent Kd | ~1.8 µM | Erwinia carotovora | [14] |

| N-(3-oxooctanoyl)-L-homoserine lactone (3O-C8-HSL) | His6-CarR | Apparent Kd | ~0.5 µM | Erwinia carotovora | [14] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | LasR | Activation Concentration | ~3 nM | Pseudomonas aeruginosa | [14] |

| N-butyryl-L-homoserine lactone (C4-HSL) | RhlR | Activation Concentration | ~1 µM | Pseudomonas aeruginosa | [14] |

D-Homoserine Derivatives as Enzyme Inhibitors

The structural analogy of D-homoserine derivatives to natural substrates allows them to act as inhibitors of various enzymes. This inhibitory potential is a key area of interest for drug development.

Inhibition of Serine Proteases

Preliminary studies have suggested that peptides containing D-homoserine derivatives can act as inhibitors of serine proteases. The presence of the unnatural D-amino acid can hinder the catalytic activity of these enzymes. For instance, certain probe molecules containing D-homoserine or its derivatives at the P1 position have been shown to cause a loss of activity in chymotrypsin. [25] However, specific inhibition constants (Ki) for D-homoserine derivatives against a broad range of serine proteases are yet to be extensively determined.

Inhibition of Homoserine Kinase

L-homoserine is a substrate for homoserine kinase. While L-homoserine exhibits substrate inhibition at higher concentrations (Ki approximately 2 mM), the inhibitory potential of D-homoserine or its derivatives on this enzyme remains an area for further investigation. [47]

Experimental Protocols

To facilitate further research in this field, this section provides detailed methodologies for key experiments.

Protocol for AHL-Receptor Binding Assay (Fluorescence Quenching)

This protocol is adapted from Welsh et al. (1999) [14] and is used to determine the binding affinity of AHLs to their purified receptor proteins.

Materials:

-

Purified His6-tagged receptor protein (e.g., His6-CarR)

-

AHL stock solutions of known concentrations

-

Fluorescence spectrophotometer

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)

Procedure:

-

Prepare a solution of the purified receptor protein in the buffer at a fixed concentration (e.g., 0.8 µM dimer).

-

Measure the intrinsic tryptophan fluorescence of the protein solution. The excitation wavelength is typically around 295 nm, and the emission is scanned from 310 to 400 nm.

-

Titrate the protein solution with increasing concentrations of the AHL ligand.

-

After each addition of the ligand, allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

-

The quenching of the fluorescence signal is observed as the ligand binds to the protein.

-

Plot the change in fluorescence intensity as a function of the ligand concentration.

-

The data can be fitted to a suitable binding isotherm (e.g., a one-site binding model) to determine the apparent dissociation constant (Kd).

Protocol for Biofilm Inhibition Assay (Crystal Violet Method)

This protocol provides a method to quantify the effect of D-homoserine derivatives on biofilm formation.

Materials:

-

Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)

-

Growth medium (e.g., LB broth)

-

Test compounds (D-homoserine derivatives)

-

96-well polystyrene microtiter plate

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%) or Acetic Acid (30%)

-

Plate reader

Procedure:

-

Grow an overnight culture of the bacterial strain.

-

Dilute the culture 1:100 in fresh growth medium.

-

In a 96-well plate, add 180 µL of the diluted bacterial suspension to each well.

-

Add 20 µL of the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO or water).

-

Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without shaking.

-

Carefully remove the planktonic culture from each well.

-

Wash the wells gently with sterile water or PBS to remove non-adherent cells.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water.

-

Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at a wavelength of 570-600 nm using a plate reader.

-

The percentage of biofilm inhibition can be calculated relative to the control wells.

Conclusion and Future Directions

D-homoserine and its derivatives are a versatile class of molecules with significant and varied biological activities. Their role as key signaling molecules in bacterial quorum sensing is well-established, and the disruption of these pathways presents a promising antivirulence strategy. Furthermore, their potential as enzyme inhibitors warrants deeper investigation, which could lead to the development of novel therapeutics for a range of diseases.

Future research should focus on expanding the library of D-homoserine derivatives and systematically screening them for activity against a wider range of biological targets. The elucidation of detailed mechanisms of action, supported by robust quantitative data, will be crucial for translating the potential of these compounds into tangible therapeutic benefits. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in this exciting and rapidly evolving field.

Methodological & Application

Application Notes and Protocols for Boc-D-homoserine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Boc-D-homoserine into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of non-canonical D-amino acids like D-homoserine is a key strategy for enhancing peptide stability and modulating biological activity.

Introduction: The Role of this compound in Peptide Synthesis

The substitution of naturally occurring L-amino acids with their D-enantiomers, such as D-homoserine, is a critical strategy in modern drug development. This modification can render peptides resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids. The result is a significantly longer plasma half-life and improved bioavailability, which are crucial characteristics for therapeutic peptides. This compound is the protected building block that enables the incorporation of this valuable residue during Boc-based SPPS.

The key to successful incorporation is the use of a side-chain protected derivative, such as This compound(Bzl)-OH , to prevent unwanted side reactions at the hydroxyl group during synthesis.

Physicochemical Properties

Proper handling and storage of the amino acid derivative are essential for successful synthesis. The properties of both the unprotected and a commonly used side-chain protected version of this compound are summarized below.

| Property | This compound | Boc-O-benzyl-D-homoserine |

| Synonyms | Boc-D-Hse-OH | Boc-D-Hse(Bzl)-OH |

| CAS Number | 745011-75-0[1][2][3] | 150009-60-2[4] |

| Molecular Formula | C₉H₁₇NO₅[1] | C₁₆H₂₃NO₅ |

| Molecular Weight | 219.24 g/mol | 309.4 g/mol |